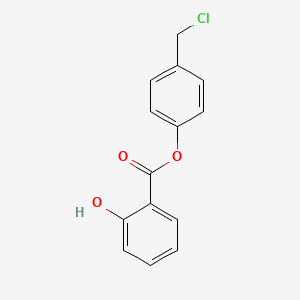

4-(Chloromethyl)phenyl 2-hydroxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(chloromethyl)phenyl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-9-10-5-7-11(8-6-10)18-14(17)12-3-1-2-4-13(12)16/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHCXPGLPXGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloromethyl Phenyl 2 Hydroxybenzoate

Esterification Approaches to Phenyl 2-Hydroxybenzoate Core Formation

The central structural element, the phenyl 2-hydroxybenzoate ester linkage, can be constructed using a variety of established esterification techniques. These methods are tailored to the specific reactivity of salicylic (B10762653) acid and the corresponding phenolic precursor.

Direct Esterification with Carboxylic Acids and Phenols

Direct esterification represents the most straightforward approach to forming the phenyl salicylate (B1505791) core. This typically involves the reaction of salicylic acid with a phenol (B47542) in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards the ester product.

Commonly employed catalysts for this transformation include strong mineral acids such as sulfuric acid and phosphorus-based reagents like phosphorus oxychloride. For instance, the synthesis of unsubstituted phenyl salicylate can be achieved by heating salicylic acid and phenol with phosphorus oxychloride. Similarly, the reaction can be catalyzed by sulfuric acid. orgsyn.org

In recent years, solid acid catalysts have gained prominence as more environmentally benign alternatives to traditional homogeneous catalysts. A variety of solid acids, including different oxides (Al2O3, SiO2, ZrO2) and their sulfated forms, as well as zeolites (Na-Y, Na-β, ZSM-5), have been investigated for the esterification of salicylic acid with phenol. researchgate.net These catalysts have demonstrated high activity and 100% selectivity for the formation of phenyl salicylate under liquid-phase reflux conditions. researchgate.net

To synthesize 4-(Chloromethyl)phenyl 2-hydroxybenzoate via this route, 4-(chloromethyl)phenol would be the required phenolic starting material to react with salicylic acid.

Table 1: Catalysts and Conditions for Direct Esterification of Salicylic Acid with Phenols

| Phenolic Reactant | Catalyst | Reaction Conditions | Product | Reference |

| Phenol | Phosphorus oxychloride | Heating | Phenyl 2-hydroxybenzoate | orgsyn.org |

| Phenol | Sulfuric acid | Not specified | Phenyl 2-hydroxybenzoate | ma.edu |

| Phenol | Solid acids (e.g., Al2O3, SiO2, ZrO2, zeolites) | Liquid phase, reflux | Phenyl 2-hydroxybenzoate | researchgate.net |

| p-Cresol | Acid activated Indian bentonite | Reflux in o-xylene | 4-Methylphenyl 2-hydroxybenzoate | researchgate.net |

Transesterification Reactions for Structural Diversification

Transesterification offers an alternative pathway to phenyl salicylates, particularly when starting from a more readily available salicylate ester, such as methyl salicylate. This process involves the exchange of the alcohol or phenol moiety of an ester with another alcohol or phenol. The reaction is typically catalyzed by an acid or a base.

For the synthesis of substituted phenyl salicylates, a lower alkyl ester of salicylic acid can be transesterified with the desired phenol. orgsyn.org This method can be advantageous in situations where the direct esterification is sluggish or leads to side products. The reaction is driven to completion by removing the lower boiling alcohol that is displaced.

Coupling Reactions Employing Activating Agents for Ester Linkage

To circumvent the often harsh conditions of acid-catalyzed esterification, coupling agents can be employed to activate the carboxylic acid group of salicylic acid, facilitating its reaction with a phenol under milder conditions.

One such method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). A patented procedure describes the synthesis of phenyl salicylate by mixing salicylic acid, phenol, DCC, and DMAP in anhydrous ether, with the reaction being promoted by ultrasonic waves. This approach is reported to increase the reaction rate and yield.

Introduction and Functionalization of the Chloromethyl Group on the Phenyl Moiety

The introduction of the chloromethyl group onto the phenyl ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized phenol or by functionalizing the phenyl salicylate core or a suitable precursor.

Electrophilic Chloromethylation of Aromatic Precursors

Electrophilic chloromethylation, most notably the Blanc chloromethylation reaction, is a well-established method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgwikipedia.org The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgwikipedia.org The reactive electrophile is generated in situ, which then attacks the electron-rich aromatic ring.

However, the direct chloromethylation of phenyl salicylate presents challenges. The presence of the activating hydroxyl and ester groups on the aromatic rings can lead to uncontrolled reactions and the formation of undesired byproducts. wikipedia.org Specifically, highly activated arenes like phenols are generally not suitable substrates for the Blanc reaction as they can undergo further electrophilic attack. wikipedia.org

To overcome these limitations, modified chloromethylation conditions may be necessary, or a different synthetic strategy should be considered. For instance, the reaction could be performed on a less activated precursor, or the phenolic hydroxyl group could be protected prior to chloromethylation.

Halogenation of Methyl-Substituted Phenyl Derivatives

An alternative and often more controlled approach to obtaining the 4-(chloromethyl)phenyl moiety is through the halogenation of a corresponding methyl-substituted precursor. This two-step strategy involves first synthesizing 4-methylphenyl 2-hydroxybenzoate (also known as p-cresyl salicylate) and then performing a selective chlorination of the benzylic methyl group.

The synthesis of 4-methylphenyl 2-hydroxybenzoate can be readily achieved via the direct esterification of salicylic acid with p-cresol, as previously described. researchgate.net

The subsequent chlorination of the methyl group can be accomplished using various reagents. Free-radical halogenation is a common method for the selective halogenation of benzylic positions. Reagents such as N-chlorosuccinimide (NCS) are often used for this purpose, typically in the presence of a radical initiator or under photochemical conditions. This method allows for the targeted introduction of a chlorine atom onto the methyl group, leading to the desired 4-(chloromethyl)phenyl 2-hydroxybenzoate.

Multi-step Convergent Synthetic Routes to the Target Compound

A plausible and efficient convergent synthetic route to 4-(chloromethyl)phenyl 2-hydroxybenzoate involves the esterification of a salicylate salt with a substituted benzyl (B1604629) halide. This method is analogous to the well-established Williamson ether synthesis and can be effectively carried out using phase-transfer catalysis.

The key steps in this proposed synthesis are:

Preparation of Sodium Salicylate: Salicylic acid is deprotonated using a suitable base, typically sodium hydroxide (B78521) or sodium carbonate, to form the more nucleophilic sodium salicylate. This salt is then carefully dried to prevent side reactions in the subsequent step.

Synthesis of the Target Compound: The sodium salicylate is then reacted with 1-chloro-4-(chloromethyl)benzene in an appropriate organic solvent. The reaction is facilitated by a phase-transfer catalyst, which aids in the transfer of the salicylate anion from the solid phase or an aqueous phase to the organic phase where the reaction occurs.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of 4-(chloromethyl)phenyl 2-hydroxybenzoate is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst can significantly improve the yield and selectivity of the desired product.

Solvent Effects and Temperature Control

The choice of solvent plays a critical role in the outcome of the esterification reaction. The solvent must be able to dissolve the reactants to a sufficient extent and remain inert under the reaction conditions. For reactions involving nucleophilic substitution, such as the one described, polar aprotic solvents are often preferred as they can solvate the cation of the salt, leaving the anion more reactive. However, in phase-transfer catalysis, a nonpolar organic solvent is often used in conjunction with an aqueous phase or a solid salt.

The reaction temperature is another crucial parameter. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the reactants or the product. For the synthesis of benzyl esters via phase-transfer catalysis, temperatures in the range of 80-150 °C are typically employed. google.com

To illustrate the impact of solvent and temperature, a hypothetical optimization study is presented in the table below, based on typical results for similar reactions.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 80 | 65 |

| Toluene | 110 | 85 |

| Acetonitrile | 80 | 75 |

| Dimethylformamide (DMF) | 100 | 80 |

| Dimethyl Sulfoxide (DMSO) | 120 | 70 |

Catalyst Selection and Loading

In the context of the convergent synthesis of 4-(chloromethyl)phenyl 2-hydroxybenzoate, a phase-transfer catalyst (PTC) is essential for achieving a high yield. PTCs are substances that facilitate the transfer of ions or reactants between immiscible phases, thereby accelerating the reaction rate. crdeepjournal.org Common PTCs for this type of reaction include quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC).

The selection of the catalyst and its loading can significantly influence the reaction's efficiency. The ideal catalyst should be stable under the reaction conditions and effectively transport the salicylate anion to the organic phase. The catalyst loading is typically in the range of 1-10 mol% relative to the limiting reagent. A higher catalyst loading can increase the reaction rate, but it also increases the cost and can complicate the purification process.

Below is a data table representing a hypothetical study on the effect of different catalysts and their loading on the reaction yield.

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 1 | 70 |

| Tetrabutylammonium Bromide (TBAB) | 5 | 88 |

| Benzyltriethylammonium Chloride (BTEAC) | 5 | 82 |

| Tetrabutylammonium Iodide (TBAI) | 5 | 90 |

| 18-Crown-6 | 2 | 75 |

Purification and Isolation Techniques for Complex Organic Intermediates

The final step in any synthetic procedure is the purification and isolation of the target compound. For complex organic intermediates like 4-(chloromethyl)phenyl 2-hydroxybenzoate, a combination of techniques is often necessary to achieve the desired purity.

Following the reaction, a typical work-up procedure would involve washing the reaction mixture with water to remove the catalyst and any inorganic salts. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted phenyl benzoates, common recrystallization solvents include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or heptane).

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with similar polarities. In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation. For aromatic esters, a common mobile phase is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

The table below provides a hypothetical comparison of purification methods for 4-(chloromethyl)phenyl 2-hydroxybenzoate.

| Purification Method | Solvent/Eluent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/Water | 95 | 80 |

| Recrystallization | Ethyl Acetate/Hexane | 98 | 75 |

| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (9:1) | >99 | 90 |

| Column Chromatography | Silica Gel, Toluene | 98 | 85 |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Benzylic Chloromethyl Group

The chloromethyl group attached to the phenyl ring is a benzylic halide. This structural feature makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack, as the benzene (B151609) ring can stabilize the transition states of both SN1 and SN2 reactions.

The benzylic chloride readily undergoes substitution reactions with various nitrogen-containing nucleophiles. Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can displace the chloride ion to form new carbon-nitrogen bonds. These reactions typically proceed via an SN2 mechanism, especially with strong, unhindered nucleophiles like ammonia (B1221849) or primary amines. quizlet.com The reaction with hydrazine hydrate (B1144303) can lead to the formation of the corresponding hydrazinylmethyl derivative. nih.gov The general transformation involves the nucleophilic nitrogen atom attacking the electrophilic benzylic carbon, leading to the expulsion of the chloride ion. libretexts.org This method is a foundational strategy for synthesizing amine derivatives from alkyl halides. nih.gov

Table 1: Products from Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product Structure | Product Class |

| Ammonia (NH₃) | Primary Amine | |

| Primary Amine (R-NH₂) | Secondary Amine | |

| Secondary Amine (R₂NH) | Tertiary Amine | |

| Hydrazine (H₂NNH₂) | Hydrazinyl Derivative |

Oxygen-based nucleophiles, such as alcohols and hydroxide (B78521) ions, react with the benzylic chloromethyl group to form ethers and alcohols, respectively. In the presence of a base, alcohols are deprotonated to form more potent alkoxide nucleophiles, which then readily displace the chloride. The reaction with hydroxide ions results in the formation of the corresponding benzylic alcohol, 4-(hydroxymethyl)phenyl 2-hydroxybenzoate. These transformations are classic examples of Williamson ether synthesis (with alkoxides) and nucleophilic substitution leading to alcohols.

Sulfur nucleophiles are known for their high reactivity in SN2 reactions, often being more potent than their oxygen counterparts. msu.edu Thiols (R-SH), in the presence of a base, form thiolate anions (R-S⁻), which are excellent nucleophiles. The reaction of 4-(Chloromethyl)phenyl 2-hydroxybenzoate with a thiolate leads to the formation of a thioether (sulfide). msu.edu This reaction proceeds efficiently due to the high nucleophilicity of sulfur and the reactive nature of the benzylic halide. nih.gov

A significant application of the reactivity of the chloromethyl group is in the formation of new carbon-carbon bonds, which extends the carbon skeleton of the molecule. A primary example is the reaction with cyanide ions (e.g., from KCN or NaCN), which yields the corresponding phenylacetonitrile (B145931) derivative. chemrevise.org This reaction is a robust method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemrevise.org Another key C-C bond-forming reaction involves the use of enolates, such as that derived from diethyl malonate. In the presence of a base, diethyl malonate forms a nucleophilic carbanion that can attack the benzylic carbon, displacing the chloride and attaching a malonic ester moiety. This is a standard malonic ester synthesis alkylation step.

Table 2: Products from Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | NaOH | Benzylic Alcohol |

| Alkoxide | R-O⁻Na⁺ | Benzylic Ether |

| Thiolate | R-S⁻Na⁺ | Thioether (Sulfide) |

| Cyanide | KCN | Phenylacetonitrile |

| Malonate Enolate | Na⁺[CH(CO₂Et)₂]⁻ | Diethyl Malonate Adduct |

The mechanistic pathway for nucleophilic substitution at the benzylic position—either bimolecular (SN2) or unimolecular (SN1)—is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. youtube.comyoutube.com

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, RS⁻, R₂NH) and polar aprotic solvents (e.g., DMSO, acetone). youtube.comkhanacademy.org The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom as the chloride leaving group departs. masterorganicchemistry.com As a primary benzylic halide, 4-(Chloromethyl)phenyl 2-hydroxybenzoate is well-suited for SN2 reactions. youtube.com

SN1 Pathway : This pathway becomes competitive or dominant with weak nucleophiles (e.g., H₂O, R-OH) and polar protic solvents (e.g., water, ethanol). youtube.comkhanacademy.org The reaction proceeds in two steps: first, the leaving group departs to form a resonance-stabilized benzylic carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The stability of this benzylic carbocation makes the SN1 route accessible, despite the substrate being a primary halide. masterorganicchemistry.com

Table 3: Factors Influencing the Substitution Mechanism for 4-(Chloromethyl)phenyl 2-hydroxybenzoate

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Benzylic position stabilizes carbocation. masterorganicchemistry.com | Primary halide, minimal steric hindrance. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH). youtube.com | Strong (e.g., ⁻CN, ⁻OR, RNH₂). youtube.com |

| Solvent | Polar Protic (e.g., water, ethanol). khanacademy.org | Polar Aprotic (e.g., DMSO, acetone). khanacademy.org |

| Stereochemistry | Racemization (if chiral center were present). youtube.com | Inversion of configuration (if chiral center were present). youtube.com |

Hydrolytic Stability and Reactivity of the Phenyl Benzoate (B1203000) Ester Moiety

The phenyl 2-hydroxybenzoate (phenyl salicylate) portion of the molecule is susceptible to hydrolysis, particularly under basic conditions. The rate and mechanism of this ester cleavage are influenced by both the electronic properties of the ester and the presence of the ortho-hydroxyl group.

The hydrolysis of phenyl esters is generally faster than that of alkyl esters because the phenoxide ion is a better, more stable leaving group than an alkoxide ion due to resonance stabilization. nih.gov Research on the hydrolysis of phenyl salicylate (B1505791) has shown that the reaction is subject to intramolecular general-base catalysis by the adjacent ionized hydroxyl group. rsc.org In neutral or alkaline solutions, the phenoxide of the salicylate moiety can facilitate the attack of water or hydroxide on the ester's carbonyl carbon. rsc.org

In comparative studies of various benzoate esters, phenyl benzoate was found to have a lower hydrolytic stability (a shorter half-life) under basic conditions compared to many alkyl benzoates. nih.gov This increased reactivity is attributed to the stability of the resulting phenoxide anion. nih.gov Therefore, 4-(Chloromethyl)phenyl 2-hydroxybenzoate is expected to undergo relatively facile hydrolysis at the ester linkage when subjected to aqueous base, yielding 2-hydroxybenzoic acid (salicylic acid) and 4-(chloromethyl)phenol.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of 4-(Chloromethyl)phenyl 2-hydroxybenzoate follows a well-established nucleophilic acyl substitution mechanism, often designated as AAC2. This process is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.ca A water molecule, acting as a weak nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and the elimination of 4-(chloromethyl)phenol as the leaving group regenerate the acid catalyst and produce 2-hydroxybenzoic acid. ucalgary.ca

The mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), making the ester more susceptible to nucleophilic attack. ucalgary.ca

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgucalgary.ca

Proton Transfer: A proton is transferred from the attacking water moiety to one of the hydroxyl groups, converting the 4-(chloromethyl)phenoxy group into a better leaving group. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-(chloromethyl)phenol molecule. libretexts.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to yield the final product, 2-hydroxybenzoic acid, and regenerate the acid catalyst. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification) Mechanisms and Kinetics

The base-catalyzed hydrolysis, or saponification, of 4-(Chloromethyl)phenyl 2-hydroxybenzoate is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis. ucalgary.ca

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate. ucalgary.ca

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 4-(chloromethyl)phenoxide anion as the leaving group. ucalgary.ca

Acid-Base Reaction: In the final, rapid step, the newly formed 2-hydroxybenzoic acid donates a proton to the highly basic 4-(chloromethyl)phenoxide anion. This results in the formation of a carboxylate salt (2-hydroxybenzoate) and 4-(chloromethyl)phenol. ucalgary.ca Due to the acidity of the final phenol (B47542) product, the hydroxyl group on the benzoate ring may also be deprotonated depending on the stoichiometry of the base.

Neutral Hydrolysis Pathways

Neutral hydrolysis of esters, which involves water acting as the sole nucleophile without acid or base catalysis, is typically a very slow process at ambient temperatures. nih.gov The mechanism is similar to the acid-catalyzed pathway but lacks the initial activation of the carbonyl group by protonation, resulting in a much higher activation energy. nih.gov The reaction proceeds through the direct attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, which then slowly breaks down to the carboxylic acid and alcohol. researchgate.net

For 4-(Chloromethyl)phenyl 2-hydroxybenzoate, the rate of neutral hydrolysis is expected to be negligible under standard conditions compared to the catalyzed pathways. However, the rate can be influenced by factors such as high temperature and pressure. nih.gov

Influence of Substituents on Ester Hydrolysis Rates

The rate of ester hydrolysis is highly sensitive to the electronic and steric effects of substituents on both the acyl and the alkoxy/phenoxy portions of the molecule.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl group or the phenoxy leaving group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the rate of both acid- and base-catalyzed hydrolysis. rsc.orgnih.gov Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction rate. nih.gov

Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby decreasing the reaction rate. This is particularly significant for ortho-substituents. rsc.orgresearchgate.net

In 4-(Chloromethyl)phenyl 2-hydroxybenzoate:

The 2-hydroxy group on the benzoate ring is an electron-donating group through resonance, which would tend to decrease the rate of hydrolysis. However, it can also participate in intramolecular catalysis (neighboring group participation), potentially accelerating the reaction by stabilizing the transition state.

The 4-chloromethyl group on the phenyl leaving group is weakly electron-withdrawing due to the inductive effect of the chlorine atom. This effect makes the 4-(chloromethyl)phenoxide a better leaving group compared to an unsubstituted phenoxide, thus slightly increasing the rate of hydrolysis. nih.gov

Table 1: Predicted Influence of Substituents on Hydrolysis Rate of 4-(Chloromethyl)phenyl 2-hydroxybenzoate

| Substituent | Position | Electronic Effect | Predicted Impact on Hydrolysis Rate | Rationale |

| 2-Hydroxy (-OH) | Acyl (Benzoate) | Electron-Donating (Resonance) | Competing Effects | Donating effect deactivates carbonyl, but potential for intramolecular H-bonding could stabilize the transition state. |

| 4-Chloromethyl (-CH₂Cl) | Phenoxy | Weakly Electron-Withdrawing (Inductive) | Increase | Stabilizes the negative charge on the phenoxide leaving group. |

Redox Chemistry of the Chloromethyl and Benzoate Functionalities

The 4-(Chloromethyl)phenyl 2-hydroxybenzoate molecule possesses two primary sites for redox transformations: the chloromethyl group and the ester functionality.

Oxidation Reactions of the Chloromethyl Group to Carbonyls or Carboxylic Acids

The chloromethyl group (-CH₂Cl) is a benzylic halide, and as such, its benzylic carbon is susceptible to oxidation. Under appropriate conditions, it can be oxidized first to an aldehyde (formyl group, -CHO) and subsequently to a carboxylic acid (-COOH).

A notable method involves photo-oxidation. Studies on similar compounds, such as 4-(chloromethyl)phenyltrichlorosilane, have shown that UV irradiation can convert the chloromethyl group into an aldehyde and, with further exposure, into a carboxylic acid. asianpubs.org This process generates a more polar functional group on the phenyl ring. Strong chemical oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can also achieve this transformation, often leading directly to the carboxylic acid under vigorous conditions. libretexts.org

Reduction Reactions of the Ester Group to Alcohols or Aldehydes

The ester group is reducible to either alcohols or aldehydes, depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Alcohols: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the ester group completely. ucalgary.calibretexts.org The reaction proceeds through a nucleophilic acyl substitution, where a hydride ion replaces the phenoxy group to form an intermediate aldehyde, which is then immediately reduced further to a primary alcohol. libretexts.orgchemistrysteps.comjove.com The reaction cleaves the ester bond, yielding two separate alcohol products. For 4-(Chloromethyl)phenyl 2-hydroxybenzoate, this reduction would produce 2-(hydroxymethyl)phenol from the benzoate portion and 4-(chloromethyl)phenol from the phenoxy portion. ucalgary.ca It is important to note that LiAlH₄ can also potentially reduce the chloromethyl group to a methyl group.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). libretexts.orgncert.nic.in This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the intermediate aldehyde. libretexts.orglibretexts.org Treatment of 4-(Chloromethyl)phenyl 2-hydroxybenzoate with DIBAL-H would selectively reduce the ester to yield 2-hydroxybenzaldehyde (salicylaldehyde) and 4-(chloromethyl)phenol.

Table 2: Summary of Key Redox Transformations

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group(s) |

| Chloromethyl (-CH₂Cl) | Oxidation | UV light, KMnO₄, H₂CrO₄ | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Ester (-COO-) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) and Phenol (-OH) |

| Ester (-COO-) | Reduction | DIBAL-H (at -78 °C) | Aldehyde (-CHO) and Phenol (-OH) |

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The presence of existing substituents on the ring significantly influences both the rate of the reaction (reactivity) and the position of the new substituent (regioselectivity). wikipedia.orgmsu.edu

In 4-(chloromethyl)phenyl 2-hydroxybenzoate, the two phenyl rings exhibit different reactivities and directing effects due to the distinct nature of their substituents.

Regioselectivity and Directing Effects of Substituents

Regioselectivity in SₑAr reactions is determined by the ability of the existing substituents to stabilize the carbocation intermediate formed upon electrophilic attack at the ortho, meta, or para positions. youtube.com Groups that donate electrons, either through resonance or inductive effects, stabilize the arenium ion when the attack is at the ortho and para positions, making them ortho, para-directors. libretexts.orgyoutube.com Conversely, electron-withdrawing groups generally direct incoming electrophiles to the meta position. youtube.comlibretexts.org

On Ring A (4-chloromethylphenyl moiety):

This ring is disubstituted with an acyloxy group (-OCOR') and a chloromethyl group (-CH₂Cl) in a para relationship.

Acyloxy Group (-OCOR'): This group is an ortho, para-director. libretexts.org The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated into the aromatic system through resonance. libretexts.org This delocalization of electrons increases the electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. libretexts.org

Chloromethyl Group (-CH₂Cl): The directing effect of the chloromethyl group is a balance of opposing electronic influences. The electronegative chlorine atom withdraws electron density inductively. However, studies on the nitration of benzyl (B1604629) chloride (phenyl-CH₂Cl) show that the group is predominantly ortho, para-directing, with a strong preference for the para product (up to 90% selectivity). stackexchange.com This is attributed to a combination of weak hyperconjugation and significant steric hindrance at the ortho positions. stackexchange.com

In a disubstituted ring where directing effects are cooperative or reinforcing, the regiochemical outcome is more straightforward to predict. msu.edu In Ring A, both the acyloxy and chloromethyl groups direct to the same positions (ortho to themselves). Since they are para to each other, the positions ortho to the acyloxy group are the same as the positions meta to the chloromethyl group. The powerful ortho, para-directing ability of the acyloxy group, driven by resonance, will dominate. Therefore, electrophilic attack is expected to occur at the positions ortho to the acyloxy group (positions 2 and 6 relative to the acyloxy group).

On Ring B (2-hydroxybenzoate moiety):

This ring is disubstituted with a hydroxyl group (-OH) and an ester group (-COOR') in an ortho relationship.

Hydroxyl Group (-OH): The hydroxyl group is one of the most powerful activating groups and a strong ortho, para-director. libretexts.orgsparkl.me Its activating nature stems from the strong resonance effect where a lone pair on the oxygen atom is donated into the benzene ring, significantly increasing electron density at the ortho and para positions. quora.comquora.com

Ester Group (-COOR'): The ester group is a deactivating group and a meta-director. libretexts.org The carbonyl carbon has a partial positive charge, and the group withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivates the ortho and para positions relative to the meta position. libretexts.org

When a strongly activating group and a deactivating group are on the same ring, the directing effect of the stronger, activating group overwhelmingly determines the position of substitution. msu.edu In Ring B, the hydroxyl group's powerful ortho, para-directing influence will govern the reaction's regioselectivity. The -OH group directs incoming electrophiles to positions 4 (para) and 6 (ortho). Position 6 is sterically hindered by the adjacent ester group. Position 4 is para to the -OH group and meta to the deactivating ester group, making it a highly favored site for electrophilic attack.

Table 1: Regioselectivity and Directing Effects of Substituents

| Phenyl Ring | Substituent | Electronic Effect | Directing Effect | Predicted Site of Electrophilic Attack |

|---|---|---|---|---|

| Ring A (4-chloromethylphenyl) | Acyloxy (-OCOR') | Activating (Resonance) | ortho, para | Positions ortho to the acyloxy group |

| Chloromethyl (-CH₂Cl) | Weakly Deactivating (Inductive) | ortho, para | ||

| Ring B (2-hydroxybenzoate) | Hydroxyl (-OH) | Strongly Activating (Resonance) | ortho, para | Position para to the hydroxyl group |

| Ester (-COOR') | Deactivating (Resonance & Inductive) | meta |

Influence of the Chloromethyl and Hydroxybenzoate Groups on Aromatic Reactivity

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Substituents that donate electrons increase the ring's nucleophilicity and are termed "activating groups," leading to faster reaction rates compared to benzene. libretexts.orglibretexts.org Conversely, electron-withdrawing substituents decrease the ring's electron density and are known as "deactivating groups," resulting in slower reaction rates. libretexts.orglibretexts.org

Reactivity of Ring A:

The reactivity of Ring A is determined by the combined effects of the activating acyloxy group and the weakly deactivating chloromethyl group.

The acyloxy group is considered a moderately activating group. While the oxygen atom's lone pairs activate the ring through resonance, this effect is somewhat diminished because the lone pairs also participate in resonance with the adjacent carbonyl group. libretexts.orglibretexts.org This makes it less activating than a hydroxyl or alkoxy group.

The chloromethyl group is weakly deactivating due to the inductive effect of the electronegative chlorine atom, which pulls electron density away from the ring. libretexts.org

Reactivity of Ring B:

The reactivity of Ring B is controlled by the powerful activating hydroxyl group and the deactivating ester group.

The hydroxyl group is a potent activating group, making phenols highly reactive towards electrophilic substitution. quora.comchemistrysteps.com They can react under milder conditions than benzene, and reactions like bromination can be difficult to control, often leading to multiple substitutions. msu.edulibretexts.org

The ester group is a moderately deactivating group, which on its own would make the ring less reactive than benzene. libretexts.org

The presence of the strongly activating -OH group makes Ring B significantly more reactive than both unsubstituted benzene and Ring A. quora.comchemistrysteps.com The deactivating effect of the ester group is largely overcome by the powerful electron-donating resonance of the hydroxyl group.

Table 2: Influence of Substituents on Phenyl Ring Reactivity

| Phenyl Ring | Activating Group(s) | Deactivating Group(s) | Overall Reactivity vs. Benzene | Controlling Factor |

|---|---|---|---|---|

| Ring A | Acyloxy (-OCOR') | Chloromethyl (-CH₂Cl) | Activated | Resonance donation from acyloxy oxygen |

| Ring B | Hydroxyl (-OH) | Ester (-COOR') | Strongly Activated | Strong resonance donation from hydroxyl group |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the structure of 4-(Chloromethyl)phenyl 2-hydroxybenzoate by mapping the carbon and proton environments within the molecule.

The ¹H NMR spectrum of 4-(Chloromethyl)phenyl 2-hydroxybenzoate displays distinct signals corresponding to the aromatic protons of the salicylate (B1505791) and chloromethylphenyl rings, the chloromethyl group, and the hydroxyl proton. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The salicylate moiety presents four protons, while the 1,4-disubstituted chloromethylphenyl ring shows a characteristic pattern of two doublets. The benzylic protons of the chloromethyl group appear as a singlet.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift. Aromatic carbons resonate in the typical range, with those attached to electronegative atoms (oxygen and chlorine) showing specific shifts. The carbon of the chloromethyl group is also clearly distinguishable.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.8 | Singlet | 1H | -OH |

| ~8.0 | Doublet of Doublets | 1H | Salicylate Ring (H-6') |

| ~7.6 | Doublet of Triplets | 1H | Salicylate Ring (H-4') |

| ~7.5 | Doublet | 2H | Phenyl Ring (H-2, H-6) |

| ~7.3 | Doublet | 2H | Phenyl Ring (H-3, H-5) |

| ~7.1 | Doublet | 1H | Salicylate Ring (H-3') |

| ~6.9 | Triplet | 1H | Salicylate Ring (H-5') |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C=O (Ester) |

| ~161.0 | C-OH (Salicylate) |

| ~150.0 | C-O (Ester, Phenyl) |

| ~138.0 | C-CH₂Cl (Phenyl) |

| ~136.0 | CH (Salicylate) |

| ~131.0 | CH (Salicylate) |

| ~130.0 | CH (Phenyl) |

| ~123.0 | CH (Phenyl) |

| ~120.0 | C-C=O (Salicylate) |

| ~119.0 | CH (Salicylate) |

| ~118.0 | CH (Salicylate) |

To definitively assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-(Chloromethyl)phenyl 2-hydroxybenzoate, COSY would show correlations between the adjacent aromatic protons on the salicylate ring, confirming their relative positions. It would also confirm the coupling between the ortho-protons on the 1,4-disubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This technique allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals. For instance, the signal for the -CH₂Cl protons at ~4.6 ppm would correlate with the carbon signal at ~45.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include:

Correlations from the protons of the chloromethylphenyl ring (H-2/6) to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the benzylic protons (-CH₂Cl) to the aromatic carbons of the same ring (C-1, C-2/6).

Correlations from the salicylate protons (especially H-6') to the ester carbonyl carbon, further solidifying the structure.

Dynamic NMR (DNMR) could be applicable to study the conformational flexibility of 4-(Chloromethyl)phenyl 2-hydroxybenzoate. copernicus.org The rotation around the ester linkage (C(O)-O bond) and the C-O bond connecting the phenyl ring to the ester group might be hindered, potentially leading to different conformers that could be observed at low temperatures. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. copernicus.org However, at room temperature, it is likely that rapid rotation occurs, resulting in an averaged spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers additional structural confirmation.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion. bldpharm.com For 4-(Chloromethyl)phenyl 2-hydroxybenzoate (C₁₄H₁₁ClO₃), the calculated monoisotopic mass is 262.0397 Da. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

HR-MS Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₄H₁₁³⁵ClO₃ + H]⁺ | 263.0475 |

| [C₁₄H₁₁³⁷ClO₃ + H]⁺ | 265.0445 |

| [C₁₄H₁₁³⁵ClO₃ + Na]⁺ | 285.0294 |

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry can be used to study the fragmentation of the molecule. The fragmentation pattern provides a fingerprint that helps to confirm the structure.

A plausible fragmentation pathway would involve the initial cleavage of the ester bond, which is often the most labile bond. Key fragmentation steps could include:

Alpha-cleavage: Loss of the chloromethylphenyl group to form a salicylate acylium ion (m/z 121).

Formation of the chloromethylphenyl cation: Cleavage of the ester bond can also lead to the formation of the 4-(chloromethyl)phenyl cation (m/z 125/127).

Decarbonylation: The salicylate acylium ion (m/z 121) can subsequently lose a molecule of carbon monoxide (CO) to form a phenoxy cation (m/z 93).

Loss of Chlorine: The chloromethylphenyl cation (m/z 125/127) can lose a chlorine radical to form a benzyl (B1604629) cation (m/z 91), a very common fragment in mass spectrometry.

Predicted Diagnostic Ions in Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

|---|---|

| 262 | [C₁₄H₁₁ClO₃]⁺ (Molecular Ion) |

| 141 | [C₇H₆ClO]⁺ (4-chlorophenoxycarbonyl) |

| 125 | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |

| 121 | [C₇H₅O₂]⁺ (Salicyloyl cation) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of key functional groups and for gaining insights into the conformational arrangement of 4-(Chloromethyl)phenyl 2-hydroxybenzoate. The vibrational modes observed are characteristic of its constituent ester and chloromethyl moieties.

Characteristic Absorption/Scattering Bands of Ester and Chloromethyl Groups

The FT-IR and Raman spectra of 4-(Chloromethyl)phenyl 2-hydroxybenzoate are expected to be dominated by vibrations associated with its ester and chloromethyl functional groups. The ester group typically exhibits strong and characteristic absorption bands. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum and is generally observed in the region of 1740–1660 cm⁻¹ mdpi.com. For aromatic esters like phenyl benzoate (B1203000), this peak is anticipated around 1735-1750 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.

Two distinct C-O stretching vibrations are also characteristic of the ester group and typically appear in the 1300-1000 cm⁻¹ range. In addition to the ester group, the chloromethyl group (-CH₂Cl) presents its own set of characteristic vibrations. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹. The CH₂ scissoring and wagging modes of the chloromethyl group are also expected in the fingerprint region of the spectrum. For instance, in vinylbenzyl chloride, a characteristic C-CH₂ wagging mode is observed at 1263 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings typically give rise to bands in the 1600-1450 cm⁻¹ region jetir.org.

Below is a table summarizing the expected characteristic vibrational frequencies for 4-(Chloromethyl)phenyl 2-hydroxybenzoate based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ester | C=O stretch | 1750 - 1735 | FT-IR |

| Ester | C-O stretch (asymmetric) | 1300 - 1200 | FT-IR |

| Ester | C-O stretch (symmetric) | 1200 - 1000 | FT-IR |

| Chloromethyl | C-Cl stretch | 750 - 700 | FT-IR, Raman |

| Chloromethyl | CH₂ wag | ~1260 | FT-IR |

| Aromatic | C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic | C=C stretch | 1600 - 1450 | FT-IR, Raman |

Correlation with Computational Vibrational Frequencies

To complement experimental findings, computational methods such as Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies of a molecule. These calculations provide a basis for the assignment of experimentally observed bands and can offer insights into the vibrational modes that are difficult to discern from the experimental spectra alone. For related molecules, DFT calculations at levels such as B3LYP with a 6-311++G** basis set have shown good agreement with experimental data after the application of a scaling factor to account for anharmonicity and other systematic errors niscpr.res.in.

A computational analysis of 4-(Chloromethyl)phenyl 2-hydroxybenzoate would involve optimizing the molecular geometry and then performing a frequency calculation. The resulting theoretical spectrum can be compared with the experimental FT-IR and Raman spectra. The Potential Energy Distribution (PED) analysis from such a calculation would allow for the unambiguous assignment of each vibrational mode to specific atomic motions within the molecule. For similar complex organic molecules, this combined experimental and theoretical approach has been shown to be highly effective in achieving a complete and accurate assignment of the vibrational spectra nih.govresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-(Chloromethyl)phenyl 2-hydroxybenzoate would provide detailed information on its molecular geometry, conformation, and the nature of the intermolecular interactions that govern its crystal packing.

Precise Molecular Geometry and Conformation in the Crystalline State

A key conformational feature is the dihedral angle between the two phenyl rings. In related phenyl benzoate structures, this angle is typically non-zero, indicating a non-planar conformation in the solid state nih.gov. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings. The conformation of the chloromethyl group relative to its attached phenyl ring would also be determined, providing a complete picture of the molecule's three-dimensional shape in the crystalline form.

The following table presents expected bond lengths and angles for key structural motifs based on data from analogous compounds.

| Parameter | Expected Value |

| C=O bond length | ~1.20 Å |

| C-O (ester) bond length | ~1.36 Å |

| O-C (phenyl) bond length | ~1.41 Å |

| C-Cl bond length | ~1.78 Å |

| Dihedral angle (phenyl-phenyl) | 50-70° |

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces mdpi.com. In the case of 4-(Chloromethyl)phenyl 2-hydroxybenzoate, the presence of a hydroxyl group allows for the formation of hydrogen bonds, which are likely to be a dominant feature in the crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a potential hydrogen bond acceptor.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were found that report the optimized geometry or the detailed electronic structure of 4-(chloromethyl)phenyl 2-hydroxybenzoate as determined by DFT calculations. Such a study would typically involve selecting a suitable functional and basis set to accurately model the molecule and determine key structural parameters like bond lengths, bond angles, and dihedral angles.

There are no available data from DFT calculations predicting the vibrational frequencies (e.g., for IR and Raman spectroscopy) of 4-(chloromethyl)phenyl 2-hydroxybenzoate. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

A conformational analysis of 4-(chloromethyl)phenyl 2-hydroxybenzoate, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the literature. This type of analysis is important for understanding the molecule's flexibility and preferred three-dimensional structures.

Molecular Orbital Analysis

Specific values for the HOMO and LUMO energies, as well as visualizations of their spatial distribution for 4-(chloromethyl)phenyl 2-hydroxybenzoate, are not available. This information is fundamental for understanding the molecule's electronic transitions, chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a key parameter in determining a molecule's potential as an electronic material.

An NBO analysis of 4-(chloromethyl)phenyl 2-hydroxybenzoate, which would provide insights into charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization between filled and unfilled orbitals, has not been published. This analysis is valuable for understanding the nature of the chemical bonds and intramolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

The formation of 4-(Chloromethyl)phenyl 2-hydroxybenzoate, an ester, can be computationally modeled to understand the intricacies of the reaction mechanism. This typically involves identifying the transition states and mapping the reaction pathways.

The synthesis of 4-(Chloromethyl)phenyl 2-hydroxybenzoate likely proceeds through an esterification reaction between salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-(chloromethyl)phenol. Computational modeling, often employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction.

In an acid-catalyzed esterification, the reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid, which increases the electrophilicity of the carbonyl carbon. ma.edu The subsequent nucleophilic attack by the hydroxyl group of 4-(chloromethyl)phenol leads to a tetrahedral intermediate. This intermediate then undergoes proton transfer and elimination of a water molecule to form the final ester product. Each of these steps proceeds through a specific transition state, which represents the highest energy point along the reaction coordinate for that step.

Alternatively, the reaction could involve the activation of the salicylic acid, for instance, by converting it to an acyl chloride, which would then react with 4-(chloromethyl)phenol. This pathway would proceed through a different set of transition states.

Another relevant reaction pathway to consider is the Williamson ether synthesis, which, although for a different functional group, provides insight into the reactivity of the chloromethyl group. This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide. jk-sci.commasterorganicchemistry.comlibretexts.org In the context of our compound, while not forming an ether, the presence of the reactive benzylic chloride in the 4-(chloromethyl)phenyl moiety suggests that computational studies could also explore potential side reactions or alternative synthetic routes involving this group. The transition state for an SN2 reaction at the benzylic carbon would involve a trigonal bipyramidal geometry. masterorganicchemistry.com

For the esterification of phenols, activation energies can vary significantly depending on the specific reactants, catalysts, and reaction conditions. For example, kinetic studies on the esterification of rosin (B192284) with pentaerythritol (B129877) have reported activation energies ranging from 65.81 to 129.13 kJ/mol for the esterification step. mdpi.com In another study on the reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl radical, activation energies for hydrogen atom abstraction from various phenols were found to be in the range of 2 to 10 kcal/mol (approximately 8 to 42 kJ/mol). ustc.edu.cn While this is a different reaction, it highlights the influence of phenol (B47542) structure on reaction energetics.

For the acid-catalyzed esterification of salicylic acid with methanol, the presence of an acid catalyst is crucial to lower the activation energy of the transition states, particularly for the formation of the tetrahedral intermediate and the subsequent elimination of water. ma.edu A similar catalytic effect would be expected for the esterification with 4-(chloromethyl)phenol.

The following table provides hypothetical activation energies for key steps in the formation of 4-(Chloromethyl)phenyl 2-hydroxybenzoate, based on analogous reactions reported in the literature.

| Reaction Step | Analogous System | Reported Activation Energy (kJ/mol) |

| Nucleophilic attack on protonated carbonyl | Esterification of Salicylic Acid | 40 - 60 |

| Water elimination from tetrahedral intermediate | Esterification of Salicylic Acid | 50 - 70 |

| SN2 displacement of chloride (hypothetical side reaction) | Williamson Ether Synthesis | 80 - 100 |

Note: These values are illustrative and based on analogous systems. Specific calculations for 4-(Chloromethyl)phenyl 2-hydroxybenzoate are required for accurate data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical NMR spectra that can aid in the structural elucidation of molecules like 4-(Chloromethyl)phenyl 2-hydroxybenzoate. nih.gov

The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. For 4-(Chloromethyl)phenyl 2-hydroxybenzoate, distinct chemical shifts would be expected for the protons and carbons of the salicylate (B1505791) and the chloromethylphenyl moieties.

A study on substituted phenyl benzoates revealed that the 13C NMR chemical shift of the carbonyl carbon is influenced by the electronic and steric effects of substituents in both the benzoyl and phenyl parts of the molecule. enseignementsup-recherche.gouv.fr For ortho-substituted benzoates, electron-withdrawing groups were found to cause an upfield shift (shielding) of the carbonyl carbon, while electron-donating groups had the opposite effect. enseignementsup-recherche.gouv.fr

Based on general principles and data for similar structures, a hypothetical table of predicted 1H and 13C NMR chemical shifts for 4-(Chloromethyl)phenyl 2-hydroxybenzoate is presented below. These predictions are based on additive models and comparison with known spectra of similar compounds. youtube.com

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Salicylate-OH | 10.0 - 11.0 | - |

| Salicylate C=O | - | 168 - 172 |

| Salicylate Aromatic H | 6.8 - 8.0 | 115 - 160 |

| Phenyl Aromatic H | 7.2 - 7.5 | 120 - 150 |

| -CH2Cl | 4.5 - 4.8 | 45 - 50 |

Note: These are estimated ranges. Accurate prediction requires specific DFT calculations for 4-(Chloromethyl)phenyl 2-hydroxybenzoate.

Exploration of Derived Compounds and Their Applications in Advanced Chemical Fields

Synthesis of Novel Heterocyclic Systems Utilizing the Chloromethyl Moiety as a Precursor

The chloromethyl group is a valuable electrophilic handle in organic synthesis, readily participating in nucleophilic substitution reactions. This functionality makes it a prime candidate for the introduction of the benzylphenyl moiety onto various nucleophilic substrates, which can then be elaborated into heterocyclic rings.

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

Pyrazole Synthesis: The construction of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govcore.ac.ukmdpi.com In a hypothetical application of "4-(Chloromethyl)phenyl 2-hydroxybenzoate," the chloromethyl group could be used to alkylate a suitable precursor, such as a β-ketoester or a diketone. The resulting substituted dicarbonyl could then be cyclized with hydrazine or a substituted hydrazine to yield a pyrazole bearing the 4-(hydroxymethyl)phenyl 2-hydroxybenzoate side chain. However, no specific examples of this sequence with the target compound have been reported.

Pyrimidine Synthesis: Pyrimidine synthesis often relies on the reaction of a 1,3-dielectrophilic component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.egorganic-chemistry.orgmdpi.com Alternatively, α,β-unsaturated ketones can condense with amidines to form dihydropyrimidines, which can be subsequently oxidized. The chloromethyl group of the title compound could potentially be converted into an aldehyde (a Kornblum oxidation, for instance), which could then undergo a Claisen-Schmidt condensation to form an α,β-unsaturated ketone. This intermediate could then, in principle, be reacted with an amidine to form a pyrimidine derivative. This multi-step pathway remains a theoretical application for this specific starting material.

Oxadiazole and Thiazole (B1198619) Derivatives

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized by the dehydrative cyclization of diacylhydrazines or by the oxidation of acylhydrazones. nih.govwho.intnih.gov A plausible, though undocumented, route could involve the reaction of the chloromethyl group with a nucleophile that could later be transformed into a hydrazide. For example, displacement of the chloride with sodium cyanide, followed by hydrolysis to the carboxylic acid and subsequent reaction with hydrazine, would provide the necessary acylhydrazide precursor. This could then be cyclized with another carboxylic acid derivative to form the oxadiazole ring.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a cornerstone method, involving the reaction of an α-haloketone with a thioamide. bepls.comencyclopedia.pubtandfonline.com To utilize "4-(Chloromethyl)phenyl 2-hydroxybenzoate" in this context, the chloromethyl group would need to be transformed into an α-haloketone. This would require several synthetic steps, for which no specific literature precedent using this starting material exists. A more direct, albeit hypothetical, approach could involve the reaction of the chloromethyl group with a pre-formed thiazole ring containing a nucleophilic site.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The chloromethyl functionality is a versatile anchor for the synthesis of a wide array of heterocycles. For instance, reaction with primary amines could lead to secondary amines, which could then be used in the synthesis of various nitrogen-containing rings like piperazines or benzodiazepines. Similarly, reaction with thiols or alcohols could provide thioethers or ethers, respectively, which are precursors to sulfur- and oxygen-containing heterocycles. While these are general strategies for the use of benzyl (B1604629) chlorides, specific applications starting from "4-(Chloromethyl)phenyl 2-hydroxybenzoate" are not described in the current body of scientific literature.

Development as a Versatile Scaffold for Complex Organic Synthesis

The combination of a reactive chloromethyl group and a salicylate (B1505791) ester within the same molecule suggests its potential as a scaffold for building more complex structures.

Building Blocks for Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govnih.gov The chloromethyl group could act as an electrophilic component in an MCR. For example, it could participate in reactions like the Strecker or Ugi reactions after conversion to an aldehyde or an isocyanide, respectively. However, the literature on MCRs does not currently feature "4-(Chloromethyl)phenyl 2-hydroxybenzoate" as a substrate.

Precursors for Macrocyclic or Polycyclic Systems

Macrocycle Synthesis: Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. core.ac.uknih.govcam.ac.uk The synthesis of macrocycles often involves the slow addition of a di-functionalized linear precursor to favor intramolecular cyclization over intermolecular polymerization. "4-(Chloromethyl)phenyl 2-hydroxybenzoate" could theoretically be elaborated into such a precursor. For instance, the salicylate hydroxyl group could be alkylated with a long chain containing a terminal nucleophile, which could then react with the chloromethyl group to close the ring. This remains a speculative route without direct literature support.

Polycyclic Synthesis: The construction of polycyclic systems often involves annulation reactions where a new ring is fused onto an existing one. The salicylate portion of the molecule could serve as a starting point for such transformations. For example, the phenol (B47542) could undergo reactions to build additional fused rings. The chloromethyl group could be used to tether the molecule to another cyclic system before a final ring-closing reaction. As with the other potential applications, specific examples involving "4-(Chloromethyl)phenyl 2-hydroxybenzoate" are not documented.

Applications in Material Science and Engineering

The unique bifunctional nature of 4-(Chloromethyl)phenyl 2-hydroxybenzoate, possessing both a reactive chloromethyl group and a salicylate ester moiety, makes it a valuable precursor in material science. These functionalities allow for its integration into larger molecular structures, imparting specific, desirable properties to the final materials.

Monomer for Polymer Synthesis (e.g., Polyesters with Enhanced Properties)

Theoretically, 4-(Chloromethyl)phenyl 2-hydroxybenzoate can serve as a monomer or a modifying agent in the synthesis of advanced polymers like polyesters. The ester linkage within the molecule can be susceptible to transesterification, allowing for its incorporation into a polymer backbone. More significantly, the chloromethyl group provides a highly reactive site for various polymerization reactions.

For instance, it can engage in reactions to form poly(aryl ether)s or be used in condensation polymerization. The incorporation of the salicylate moiety is particularly noteworthy for its potential to enhance the properties of polyesters. Salicylates are known for their ultraviolet (UV) absorbing capabilities, which could impart improved UV stability and weather resistance to the resulting polymer. Furthermore, the rigid aromatic rings would contribute to the thermal stability and mechanical strength of the polymer chain. While specific examples of its use as a primary monomer are not extensively documented, its structural motifs are found in various high-performance polymers.

Precursor for Liquid Crystal or Photonic Materials

The compound 4-(Chloromethyl)phenyl 2-hydroxybenzoate is a viable precursor for the synthesis of liquid crystalline materials. The rigid, rod-like structure of the molecule is a fundamental characteristic of many mesogens (the molecules that make up liquid crystals). The chloromethyl group serves as a convenient attachment point for introducing other molecular subunits to elongate the structure or to graft it onto a polymer backbone, a common strategy for creating side-chain liquid-crystalline polymers.

Research into related materials demonstrates this principle. For example, polymers like poly(4-chloromethylstyrene) (PCMS), which feature a chloromethyl group, are used as a foundation for attaching mesogenic units. mdpi.comnih.govmdpi.com In a similar vein, 4-(Chloromethyl)phenyl 2-hydroxybenzoate could be modified. The chloromethyl group can be converted to other functional groups, or it can be used to connect to another aromatic core, thereby creating a more complex molecule with the necessary anisotropy to exhibit liquid crystal phases. The inherent properties of the salicylate group, such as its response to light, could also be exploited in the design of novel photonic materials.

Role in Supramolecular Chemistry and Crystal Engineering

In the realm of supramolecular chemistry and crystal engineering, 4-(Chloromethyl)phenyl 2-hydroxybenzoate is a compelling building block. Its structure contains several features that can direct the self-assembly of molecules into well-defined, three-dimensional architectures.

The key interaction points on the molecule are:

The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor.

The Carbonyl Group (C=O): This group is a hydrogen bond acceptor.

The Chlorine Atom (-Cl): This can participate in halogen bonding, a non-covalent interaction that is increasingly used in crystal engineering.

Aromatic Rings: These can engage in π-π stacking interactions.

The interplay of these interactions can lead to the formation of complex supramolecular structures like chains, ribbons, and sheets. For example, studies on the crystal structure of similar molecules, such as 4-(chloromethyl)phenylmethanone, show how O—H⋯O hydrogen bonds can link molecules into chains. nih.gov It is highly probable that 4-(Chloromethyl)phenyl 2-hydroxybenzoate would form similar hydrogen-bonded networks, with the potential for further organization through weaker C—H⋯O and halogen bonds. This controlled assembly is fundamental to designing materials with specific properties, such as porosity or non-linear optical activity.

| Interaction Type | Molecular Feature Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Hydroxyl (-OH) and Carbonyl (C=O) groups | Chains, sheets |

| Halogen Bonding | Chloromethyl (-CH2Cl) group | Directed packing, network formation |

| π-π Stacking | Phenyl and Benzoate (B1203000) rings | Stacked columnar or layered structures |

Chemical Intermediates in Specialized Chemical Industries (excluding clinical/drug dosage)

The reactivity of 4-(Chloromethyl)phenyl 2-hydroxybenzoate makes it a valuable intermediate in the synthesis of other complex molecules for non-pharmaceutical applications.

Precursors for Agrochemical Development

While direct application in commercial agrochemicals is not specified, the structural components of 4-(Chloromethyl)phenyl 2-hydroxybenzoate are common in pesticidal compounds. The salicylate moiety is a well-known scaffold in various biologically active molecules. The chloromethyl group is a versatile handle for synthesizing more complex structures. It can be readily converted into other functional groups, such as alcohols, ethers, amines, or nitriles, allowing for the construction of a diverse library of potential agrochemical candidates. Fine chemical producers like Saltigo and Flavine highlight the importance of such reactive intermediates for the synthesis of crop protection agents, including herbicides, insecticides, and fungicides. lanxess.comflavine.com The compound serves as a building block, providing a pre-formed ester and a reactive site for further chemical elaboration.

Scaffolds for Catalyst Design and Ligand Synthesis

The unique structural features of 4-(chloromethyl)phenyl 2-hydroxybenzoate, specifically the presence of a reactive chloromethyl group and a salicylate moiety, position it as a versatile, albeit not widely documented, scaffold for the design of novel catalysts and ligands. The inherent reactivity of its functional groups allows for a variety of synthetic modifications, enabling the creation of complex molecular architectures tailored for specific catalytic applications. This section explores the potential of this compound as a building block in catalyst and ligand synthesis by drawing parallels with well-established chemical principles and related molecular structures.

The primary reactive sites of 4-(chloromethyl)phenyl 2-hydroxybenzoate are the benzylic chloride and the salicylate ester. The chloromethyl group serves as an electrophilic handle, ideal for grafting the molecule onto various supports or for reaction with nucleophiles to introduce additional coordinating atoms. Simultaneously, the salicylate portion, after potential hydrolysis to the free acid, offers a bidentate O,O-chelation site, which is a classic motif in coordination chemistry for stabilizing metal centers.

Ligand Synthesis via Functionalization

The chloromethyl group is readily susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of donor atoms, such as nitrogen, phosphorus, and sulfur, thereby transforming the initial scaffold into multidentate ligands. For instance, reaction with amines can lead to the formation of aminomethylphenyl salicylates, which can be further elaborated.

A significant application of similar chloromethylated aromatic compounds is in the synthesis of immobilized ligands. The chloromethyl group can react with hydroxyl or amine functionalities on the surface of solid supports like silica (B1680970) or polystyrene, covalently anchoring the ligand scaffold. rsc.orgnih.gov This approach is fundamental in the heterogenization of homogeneous catalysts, combining the high selectivity and activity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems. rsc.orgnih.gov

While direct examples involving 4-(chloromethyl)phenyl 2-hydroxybenzoate are scarce in the literature, the principles are well-demonstrated with analogous structures. For example, chloromethylated polystyrene is a common starting material for anchoring a variety of catalytic species. nih.gov

Salicylate-Based Coordination and Catalysis

Salicylic (B10762653) acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. ijesi.orgiosrjournals.org The resulting metal-salicylate complexes have been investigated for their catalytic activity in various organic transformations. For example, copper(II)-salicylate complexes have been employed as catalysts in cross-coupling reactions. ijesi.org

The general structure of 4-(chloromethyl)phenyl 2-hydroxybenzoate suggests that upon coordination to a metal center via the salicylate group, the entire molecule can act as a ligand-support entity. The pendant chloromethyl group remains available for further functionalization or for anchoring the entire metal complex onto a solid phase.

The following table illustrates the types of ligands that could be conceptually derived from 4-(chloromethyl)phenyl 2-hydroxybenzoate and their potential applications in catalysis.

| Derived Ligand Type | Synthetic Strategy | Potential Metal Coordination | Potential Catalytic Application |

| Aminomethyl-substituted Salicylate | Reaction of the chloromethyl group with a primary or secondary amine. | Bidentate (O,O) or Tridentate (O,N,O) | Oxidation, Reduction, Cross-coupling |

| Phosphinomethyl-substituted Salicylate | Reaction with a phosphine (B1218219) nucleophile (e.g., LiPR₂). | Bidentate (O,O) or Tridentate (O,P,O) | Hydroformylation, Hydrogenation |

| Thioether-substituted Salicylate | Reaction with a thiol nucleophile (e.g., NaSR). | Bidentate (O,O) or Tridentate (O,S,O) | C-S bond formation |

| Immobilized Salicylate Ligand | Reaction with a functionalized solid support (e.g., aminopropyl silica). | Bidentate (O,O) | Heterogeneous catalysis |

Research Findings on Analogous Systems

Research into related systems provides a strong basis for predicting the utility of 4-(chloromethyl)phenyl 2-hydroxybenzoate in catalyst design. For instance, "salen" ligands, which are synthesized from salicylaldehyde (B1680747) (a close relative of salicylic acid) and diamines, are a cornerstone of coordination chemistry and have been used to create catalysts for a vast number of reactions. taylorandfrancis.comwikipedia.org The synthesis of salen-type ligands is often a straightforward condensation reaction, and their metal complexes are known for their robustness. taylorandfrancis.com

Furthermore, studies on the immobilization of homogeneous catalysts have demonstrated the effectiveness of using reactive functional groups, such as chloromethyl groups, to anchor molecular catalysts to solid supports. rsc.org This strategy has been successfully applied to a variety of catalytic systems, leading to more sustainable and industrially viable processes. nih.gov

The table below summarizes catalytic data from studies on systems analogous to those that could be derived from 4-(chloromethyl)phenyl 2-hydroxybenzoate, highlighting the potential performance of such catalysts.

| Catalyst System (Analogous) | Reaction | Key Performance Metrics | Reference |

| CuCl₂/salicylic acid | Sonogashira cross-coupling | 18-95% yield under mild conditions | ijesi.org |

| Immobilized Ru-phosphine complex | Transfer hydrogenation | High conversion (95%) and enantioselectivity (90%) in continuous flow | rsc.org |

| Iron complex on Merrifield resin | Carbamate synthesis | Effective heterogenized catalyst | nih.gov |

| Mn(salen) complexes | Enantioselective epoxidation of cis-olefins | High efficiency in asymmetric synthesis | mdpi.com |

An exploration of the future research avenues for the chemical compound 4-(Chloromethyl)phenyl 2-hydroxybenzoate reveals significant potential for innovation in synthetic methodologies, material science, and mechanistic understanding. The unique structural features of this molecule, combining a reactive benzylic chloride with a salicylate ester, offer a versatile platform for a wide range of chemical transformations and applications. This article outlines key future research directions, focusing on the development of advanced synthetic practices, in-depth mechanistic studies, and the creation of novel materials.

Q & A

Basic Research Questions